molecular formula C7H9N B147111 3,5-Dimethylpyridine CAS No. 591-22-0

3,5-Dimethylpyridine

Cat. No. B147111
CAS RN: 591-22-0
M. Wt: 107.15 g/mol
InChI Key: HWWYDZCSSYKIAD-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine is a derivative of pyridine with two methyl groups substituted at the 3rd and 5th positions. It serves as a core structure for various chemical compounds and has been the subject of numerous studies due to its interesting chemical properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 3,5-dimethylpyridine derivatives has been explored through various methods. For instance, a facile method for synthesizing 3-(dimethylboryl)pyridine has been described, which forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds in both the crystalline state and in solution . Another study reports the synthesis of a nifedipine analogue, a calcium channel antagonist, from 3,5-dimethylpyridine . Additionally, a synthetic sequence leading to 3,5-dimethyl-4-substituted pyridines has been developed, utilizing the steric influence of substituents at the 3- and 5-positions . Furthermore, 3,5-diaminopyridine and 3,5-dimethoxycarbonylamino-pyridine were prepared from 3,5-dimethylpyridine through a multi-step process including oxidation, amination, and Hofmann degradation .

Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyridine derivatives has been characterized using various spectroscopic techniques and X-ray diffraction methods. For example, the structure of a complex of 3,5-dimethylpyridine with 3,5-dinitrobenzoic acid has been determined, revealing the formation of 3,5-dimethylpyridinium cations and hydrogen bis(3,5-dinitrobenzoate) anions . The crystal structures of coordination compounds of dimethylthallium(III) with pyridine derivatives have also been elucidated .

Chemical Reactions Analysis

The reactivity of 3,5-dimethylpyridine derivatives has been investigated in various chemical reactions. The scrambling reactions of 3-(dimethylboryl)pyridine have shown remarkable steric effects, with the reaction proceeding under relatively mild conditions compared to other similar compounds . The interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, a potential antithyroid drug, has been studied, revealing the formation of a n–σ* complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylpyridine derivatives have been extensively studied. Spectroscopic, structural, electronic, and bioactive characteristics of a novel derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, have been investigated, showing that the molecule is biologically active . The Lewis-base adducts of group 1B metal(I) compounds with 3,5-dimethylpyridine have been synthesized, and their structures have been determined, providing insight into the coordination chemistry of these compounds .

Relevant Case Studies

Several case studies highlight the versatility of 3,5-dimethylpyridine derivatives. The synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been performed, with the compound showing multiple interactions and potential for various applications . The bioactivities of 3,5-bis(2,5-dimethylphenyl)pyridine against bacteria and fungus have been confirmed experimentally, indicating its potential use in pharmaceuticals .

Scientific Research Applications

  • Multidrug Resistance Reverting Agent : A study demonstrated that certain derivatives of 3,5-Dimethylpyridine, particularly 3,5‐dibenzoyl‐4‐(3‐phenoxyphenyl)‐1,4‐dihydro‐2,6‐dimethylpyridine (DP7), showed potential as multidrug resistance (MDR) reverting agents in cancer therapy, without affecting vascular smooth muscle contractility (Saponara et al., 2004).

  • Spectroscopic Studies : 3,5-Dimethylpyridine was analyzed for its surface-enhanced Raman scattering (SERS) spectra at different electrode potentials, contributing to the understanding of charge transfer mechanisms in spectroscopy (Arenas et al., 1998).

  • Proton Transfer Mechanism : The study of the complex of 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine provided insights into the mechanism of proton transfer in strong OHN intermolecular hydrogen bonds (Majerz & Gutmann, 2011).

  • Synthesis of Derivatives : Research has been conducted on synthesizing derivatives like 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine from 3,5-dimethylpyridine, which could have various applications (Xu Shichao, 2012).

  • Forensic Relevance : A method for preparing forensically relevant 3,5-diarylsubstituted dimethylpyridines was developed, highlighting the compound's importance in forensic science (Błachut et al., 2006).

  • 19F NMR pH Indicators : Research into fluorinated pyridines, including 3,5-dimethylpyridine derivatives, for use as 19F NMR pH indicators has been undertaken, showing potential in pH measurement applications (Amrollahi, 2014).

  • Bioactive Characteristics : A study on 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dimethylpyridine, revealed its bioactive characteristics through spectroscopic and structural analysis, indicating potential medicinal applications (Akram et al., 2020).

  • Extraction of Transition Metal Complexes : Research on the extraction of transition metal complexes using 3,5-Dimethylpyridine in oxygen-containing solvents provided valuable information for the field of separation science and technology (Lenarcik & Bezak, 1982).

  • Microwave Irradiation Synthesis : A study explored using microwave irradiation to synthesize pyridine dicarboxylic acid from 3,5-dimethylpyridine, offering a novel approach to chemical synthesis (Zhang et al., 2010).

Safety And Hazards

3,5-Dimethylpyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

3,5-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
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InChI Key

HWWYDZCSSYKIAD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CN=C1)C
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID5052254
Record name 3,5-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pyridine, 3,5-dimethyl-
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Vapor Pressure

1.74 [mmHg]
Record name 3,5-Dimethylpyridine
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Product Name

3,5-Dimethylpyridine

CAS RN

591-22-0
Record name 3,5-Dimethylpyridine
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Synthesis routes and methods

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
R Merino Garcia, FJ Ríos-Merino, S Bernes… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title compound, also known as 3,5-lutidine N-oxide dihydrate, C7H9NO·2H2O, the N—O bond is weakened due to the involvement of the O atom as an acceptor of hydrogen …
Number of citations: 3 scripts.iucr.org
AT Balaban, I Ghiviriga, EW Czerwinski… - The Journal of …, 2004 - ACS Publications
By analogy with 2,6-di-tert-butylpyridine and its 4-methyl-substituted derivatives, which are nonnucleophilic bases, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine (4) is also such a base. …
Number of citations: 17 pubs.acs.org
U Mohan, P Gogoi, SK Baruah - Orient. J. Chem, 2016 - tinsukiacollege.in
Solid charge transfer complex of n-donor 3, 5-dimethylpyridine (3, 5-Lutidine) with σ acceptor iodine was prepared and characterised by using elemental analysis, UV-Vis, FTIR, 1H …
Number of citations: 14 tinsukiacollege.in
K Hensen, A Faber, M Bolte - Acta Crystallographica Section C …, 1999 - scripts.iucr.org
The structure of the title compound,[GeBr4 (C7H9N) 2], is the first example of an addition compound of GeBr4 with two aromatic nitrogen bases. The molecule, with D2h symmetry, has …
Number of citations: 10 scripts.iucr.org
B Lenarcik, E Bezak - Separation Science and Technology, 1982 - Taylor & Francis
On the basis of a correlation between the degrees of formation αn of successive 3,4-dimethylpyridine and 3,5-dimethylpyridine complexes of Co(II), Ni(II), Zn(II), and Cd(II) in aqueous …
Number of citations: 7 www.tandfonline.com
T Hirano, H Ishizu, R Yamaoka, K Ute, T Sato - Polymer, 2009 - Elsevier
Radical polymerization of N-methylacrylamide (NMAAm), Nn-propylacrylamide, N-isopropylacrylamide (NIPAAm) and N-benzylacrylamide was investigated in CHCl 3 , CH 2 Cl 2 and …
Number of citations: 20 www.sciencedirect.com
SA Warda - Acta Crystallographica Section C: Crystal Structure …, 1997 - scripts.iucr.org
The title compound, [Cu(C9H7NO3)(C7H9N)], adopts a square-pyramidal CuII coordination with the tridentate N-salicylideneglycinato Schiff-base dianion and the 3,5-dimethylpyridine …
Number of citations: 18 scripts.iucr.org
A Erdönmez, D Ülkü - Zeitschrift für Kristallographie-Crystalline …, 1983 - degruyter.com
The crystal structure of MnBr2 (3, 5-dimethylpyridine) 2 was determined from three-dimensional Weissenberg data. The crystals are orthorhombic, space group/> 21/¿> 21/a2/w, with unit…
Number of citations: 6 www.degruyter.com
LB Jerzykiewicz, T Lis, Z Malarski, E Grech - Journal of crystallographic …, 1993 - Springer
The structure of the nondeuterated and deuterated complexes of 3,5-dimethylpyridine with 3,5-dinitrobenzoic acid in a stoichiometric ratio 1∶2 have been determined by X-ray …
Number of citations: 6 link.springer.com
T Lin, X Ma - Frontiers of Chemical Science and Engineering, 2022 - Springer
The Ru/C catalyst prepared by impregnation method was used for hydrogenation of 3, 5-dimethylpyridine in a trickle bed reactor. Under the same reduction conditions (300 C in H 2), …
Number of citations: 2 link.springer.com

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